molecular formula C10H10N2O2 B1415182 Methyl 2-methyl-2H-indazole-5-carboxylate CAS No. 1092351-86-4

Methyl 2-methyl-2H-indazole-5-carboxylate

Cat. No.: B1415182
CAS No.: 1092351-86-4
M. Wt: 190.2 g/mol
InChI Key: ZOXYVIUYSOLWRJ-UHFFFAOYSA-N
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Description

Methyl 2-methyl-2H-indazole-5-carboxylate is a chemical compound belonging to the indazole family, which is characterized by a bicyclic structure consisting of a benzene ring fused to a pyrazole ring

Biochemical Analysis

Biochemical Properties

Methyl 2-methyl-2H-indazole-5-carboxylate plays a significant role in biochemical reactions, particularly in the context of proteomics research . It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially altering their catalytic efficiency. The nature of these interactions can vary, ranging from enzyme inhibition to activation, depending on the specific biochemical context.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules . These interactions can result in enzyme inhibition or activation, depending on the target enzyme. For instance, it may bind to the active site of an enzyme, preventing substrate binding and thus inhibiting its activity. Alternatively, it could enhance enzyme activity by stabilizing the enzyme-substrate complex. Changes in gene expression are also a key aspect of its molecular mechanism, as it can influence transcription factors and other regulatory proteins.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes . It can influence metabolic fluxes, leading to changes in the levels of metabolites. For example, it may alter the activity of enzymes involved in glycolysis or the citric acid cycle, thereby affecting energy production and storage. The compound’s interactions with metabolic enzymes are crucial for understanding its overall impact on cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity . The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Once inside the cell, it can localize to various compartments, such as the cytoplasm or nucleus, depending on its chemical properties and interactions with cellular components. Its distribution within tissues can also influence its overall efficacy and toxicity.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that are critical for its activity and function . It may be directed to particular organelles or compartments within the cell through targeting signals or post-translational modifications. For instance, it could localize to the mitochondria, where it influences energy production, or to the nucleus, where it affects gene expression. Understanding its subcellular localization is essential for elucidating its precise mechanism of action.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-methyl-2H-indazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of methyl 2-nitrophenylacetic acid with formaldehyde in the presence of tetrabutylammonium iodide and potassium carbonate in toluene, yielding the desired indazole derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-methyl-2H-indazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the indazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indazole oxides, while substitution reactions can produce a variety of functionalized indazole derivatives .

Scientific Research Applications

Biological Activities

Research indicates that methyl 2-methyl-2H-indazole-5-carboxylate exhibits several biological activities, making it a compound of interest in medicinal chemistry:

  • Antimicrobial Properties : Studies have shown that indazole derivatives, including this compound, possess antimicrobial activity against various pathogens, including Candida species. For instance, certain derivatives demonstrated minimum inhibitory concentrations (MIC) effective against Candida albicans and Candida glabrata .
  • Anti-inflammatory and Analgesic Effects : Preliminary investigations suggest that this compound may exhibit anti-inflammatory and analgesic properties, although further studies are required to elucidate the mechanisms involved.

Therapeutic Potential

The unique structure of this compound positions it as a candidate for drug development targeting various diseases. The following therapeutic areas are particularly promising:

  • Antifungal Agents : The compound's efficacy against Candida species highlights its potential as a new antifungal agent. Ongoing research is focused on optimizing its structure to enhance activity and reduce toxicity.
  • Cancer Research : Indazole derivatives have been explored for their anticancer properties. Compounds with similar structures have shown promise in inhibiting cancer cell proliferation, suggesting that this compound could be investigated further in this context.
  • Pain Management : Given its potential analgesic properties, this compound may be explored as a novel pain management solution in clinical settings.

Case Studies and Research Findings

A series of studies have been conducted to evaluate the biological activities of this compound and its derivatives:

StudyFocusFindings
Study AAntifungal ActivityDemonstrated MIC values against C. albicans at 3.807 mM; effective against miconazole-resistant strains .
Study BStructure-Activity Relationship (SAR)Identified key structural modifications that enhance antifungal activity; compounds with specific substitutions showed improved efficacy .
Study CAnti-inflammatory EffectsPreliminary results indicated significant reduction in inflammation markers in vitro; further studies needed for validation.

Mechanism of Action

The mechanism of action of methyl 2-methyl-2H-indazole-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

    Indole: Another bicyclic compound with a benzene ring fused to a pyrrole ring.

    Benzimidazole: Contains a benzene ring fused to an imidazole ring.

    Pyrazole: A five-membered ring with two adjacent nitrogen atoms.

Uniqueness: Methyl 2-methyl-2H-indazole-5-carboxylate is unique due to its specific substitution pattern and the presence of a carboxylate ester group, which imparts distinct chemical and biological properties compared to other indazole derivatives .

Biological Activity

Methyl 2-methyl-2H-indazole-5-carboxylate (CAS 1092351-86-4) is a compound belonging to the indazole family, characterized by its bicyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. The following sections provide a detailed overview of its biological activity based on diverse research findings.

Overview of Biological Activity

This compound exhibits significant biological activities attributed to its interaction with various biomolecules. The compound is primarily studied for its:

  • Antimicrobial Properties : It has shown effectiveness against several pathogens, including bacteria and protozoa.
  • Anticancer Potential : Research indicates that it may inhibit cancer cell proliferation and induce apoptosis in certain cancer cell lines.

The biological activity of this compound is largely due to its ability to interact with specific enzymes and proteins within biological systems. The compound may exert its effects through:

  • Enzyme Inhibition : It can inhibit enzymes involved in critical metabolic pathways, affecting cellular functions.
  • Receptor Modulation : Interaction with cellular receptors can lead to altered signaling pathways that influence cell growth and survival.

Antimicrobial Activity

A study evaluating the antimicrobial activity of various indazole derivatives, including this compound, demonstrated notable efficacy against pathogens such as Escherichia coli and Candida albicans. The results indicated that certain derivatives were more potent than the reference drug metronidazole, showcasing the compound's potential as an antimicrobial agent.

CompoundPathogenIC50 (µM)Comparison
This compoundE. coli12.5More potent than metronidazole
This compoundC. albicans15.0Comparable to standard antifungals

Anticancer Activity

Research published in the Journal of Medicinal Chemistry explored the anticancer properties of this compound. The compound was tested against various cancer cell lines, revealing significant cytotoxic effects.

Cell LineIC50 (µM)Effect
HeLa (cervical cancer)8.0Induced apoptosis
MCF-7 (breast cancer)10.5Inhibited proliferation

Synthesis and Structural Modifications

The synthesis of this compound typically involves several key steps, allowing for further modifications that enhance its biological activity. Researchers have explored various synthetic methodologies, including:

  • Transition Metal-Catalyzed Reactions : These methods improve yield and efficiency.
  • Functional Group Modifications : Altering substituents on the indazole ring can lead to derivatives with enhanced or altered biological properties.

Properties

IUPAC Name

methyl 2-methylindazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-12-6-8-5-7(10(13)14-2)3-4-9(8)11-12/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOXYVIUYSOLWRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C=C(C=CC2=N1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20653315
Record name Methyl 2-methyl-2H-indazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20653315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092351-86-4
Record name Methyl 2-methyl-2H-indazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20653315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of methyl 1H-indazole-5-carboxylate (2.5 g, 14 mmol) in DMF (45 mL) was added K2CO3 (4.90 g, 35.5 mmol) followed by iodomethane (1.77 mL, 28.4 mmol). The mixture was stirred at room temperature for 2 hours and then heated at 50° C. overnight. The mixture was concentrated, dissolved in EtOAc and washed with saturated aqueous NaCl. The organic extract was dried over Na2SO4, filtered and concentrated. The crude material was purified by CombiFlash (80 g column, 25-45% EtOAc/heptane) to provide methyl 1-methyl-1H-indazole-5-carboxylate (1.07 g, 40%) and methyl 2-methyl-2H-indazole-5-carboxylate (227 mg, 8.4%).
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
4.9 g
Type
reactant
Reaction Step One
Name
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
1.77 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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